3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP 83101 is a small molecule drug that was initially developed by Pfizer IncThis compound was primarily investigated for its potential to treat hyperlipidemia, a condition characterized by elevated levels of lipids in the blood .
Preparation Methods
The synthesis of CP 83101 involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of CP 83101 is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain the desired purity.
Chemical Reactions Analysis
CP 83101 undergoes several types of chemical reactions, including:
Oxidation: CP 83101 can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: CP 83101 can undergo substitution reactions where functional groups are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed to break down into smaller components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, CP 83101 is used as a model compound to study the mechanisms of hydroxymethylglutaryl-coenzyme A reductase inhibition.
Biology: In biological research, CP 83101 is used to investigate the effects of statins on cellular processes and lipid metabolism.
Medicine: Clinically, CP 83101 was investigated for its potential to lower cholesterol levels and treat hyperlipidemia.
Mechanism of Action
CP 83101 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is a key player in the mevalonate pathway, which is responsible for the synthesis of cholesterol. By inhibiting this enzyme, CP 83101 reduces the production of cholesterol in the liver, leading to lower levels of cholesterol in the blood. The molecular target of CP 83101 is the active site of hydroxymethylglutaryl-coenzyme A reductase, where it binds and prevents the enzyme from catalyzing the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate .
Comparison with Similar Compounds
CP 83101 is similar to other statins, such as lovastatin and atorvastatin, in terms of its mechanism of action and therapeutic effects. CP 83101 has unique structural features that differentiate it from other statins. For example, CP 83101 has a distinct core structure and functional groups that contribute to its specific binding affinity and potency. Similar compounds include:
Lovastatin: Another hydroxymethylglutaryl-coenzyme A reductase inhibitor with a similar mechanism of action.
Atorvastatin: A widely used statin with a different core structure but similar therapeutic effects.
Simvastatin: Another statin with structural similarities to CP 83101 but different pharmacokinetic properties.
Properties
CAS No. |
130746-82-6 |
---|---|
Molecular Formula |
C22H24O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (3R,5S,6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate |
InChI |
InChI=1S/C22H24O4/c1-26-22(25)16-20(24)15-19(23)13-8-14-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,19-20,23-24H,15-16H2,1H3/b13-8+/t19-,20-/m1/s1 |
InChI Key |
NSZBOSJMBQKKKB-ZCBOBATRSA-N |
SMILES |
COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
Isomeric SMILES |
COC(=O)C[C@@H](C[C@@H](/C=C/C=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
Canonical SMILES |
COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
Synonyms |
3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate CP 83101 CP-83101 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.